molecular formula C23H22N2O2S B11447798 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11447798
M. Wt: 390.5 g/mol
InChI Key: VBPDMVSYMDTJCW-UHFFFAOYSA-N
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Description

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as benzyl, dimethyl, and methylphenyl groups

Preparation Methods

The synthesis of 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of Substituents: The benzyl, dimethyl, and methylphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the oxidizing agent.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Thienopyrimidines: These compounds share the thienopyrimidine core but differ in their substituents

    Benzyl-Substituted Pyrimidines: These compounds have a benzyl group attached to the pyrimidine core. The presence of additional substituents in this compound enhances its chemical and biological properties.

    Dimethyl-Substituted Pyrimidines: These compounds have dimethyl groups attached to the pyrimidine core. The combination of dimethyl and benzyl substituents in the compound of interest provides unique characteristics.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3

InChI Key

VBPDMVSYMDTJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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